molecular formula C23H18N2O2 B4847601 N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylacrylamide

N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylacrylamide

Katalognummer B4847601
Molekulargewicht: 354.4 g/mol
InChI-Schlüssel: VUTAVJOCUZNUCC-ZSOIEALJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylacrylamide, also known as MPT0B392, is a novel small molecule compound that has gained significant attention in scientific research due to its potential applications in various fields such as cancer treatment, inflammation, and neurodegenerative diseases.

Wirkmechanismus

The mechanism of action of N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylacrylamide is not fully understood, but studies have suggested that it may act through multiple pathways. One proposed mechanism is the inhibition of the Akt/mTOR signaling pathway, which is involved in cell growth and survival. N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylacrylamide has also been shown to activate the p38 MAPK signaling pathway, which plays a role in inflammation and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylacrylamide can induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation in animal models of arthritis, and protect against neurodegeneration in animal models of Alzheimer's and Parkinson's. Furthermore, N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylacrylamide has been shown to have low toxicity in normal cells, suggesting that it may be a promising candidate for cancer therapy.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylacrylamide is its relative ease of synthesis, which makes it readily available for scientific research. Additionally, N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylacrylamide has shown promising results in various preclinical studies, indicating its potential for further development as a therapeutic agent.
One limitation of N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylacrylamide is the lack of clinical data, as it has not yet been tested in humans. Furthermore, the mechanism of action of N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylacrylamide is not fully understood, which may hinder its development as a therapeutic agent.

Zukünftige Richtungen

There are several future directions for the research and development of N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylacrylamide. One direction is to further elucidate its mechanism of action, which may provide insights into its potential applications in various diseases. Another direction is to conduct clinical trials to evaluate its safety and efficacy in humans. Furthermore, the development of N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylacrylamide derivatives may lead to the discovery of more potent and selective compounds for therapeutic use.

Wissenschaftliche Forschungsanwendungen

N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylacrylamide has been extensively studied for its potential applications in the treatment of cancer. Studies have shown that N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylacrylamide can induce cell cycle arrest and apoptosis in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Furthermore, N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylacrylamide has been shown to inhibit tumor growth in animal models of breast cancer and colon cancer.
In addition to its anticancer properties, N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylacrylamide has also been studied for its anti-inflammatory and neuroprotective effects. Studies have shown that N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylacrylamide can reduce inflammation in animal models of arthritis and neurodegenerative diseases such as Alzheimer's and Parkinson's.

Eigenschaften

IUPAC Name

(Z)-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O2/c1-16-7-13-20-21(15-16)27-23(25-20)18-9-11-19(12-10-18)24-22(26)14-8-17-5-3-2-4-6-17/h2-15H,1H3,(H,24,26)/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUTAVJOCUZNUCC-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)/C=C\C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylacrylamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylacrylamide
Reactant of Route 2
Reactant of Route 2
N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylacrylamide
Reactant of Route 3
Reactant of Route 3
N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylacrylamide
Reactant of Route 4
Reactant of Route 4
N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylacrylamide
Reactant of Route 5
Reactant of Route 5
N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylacrylamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.